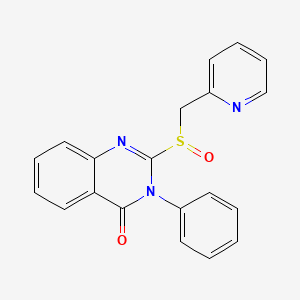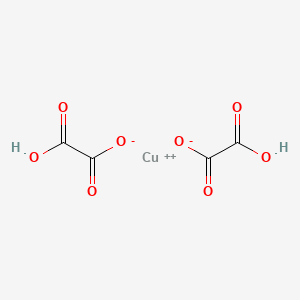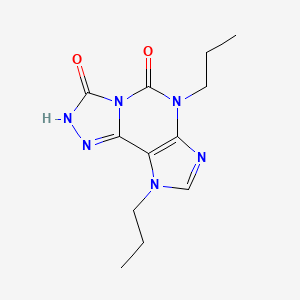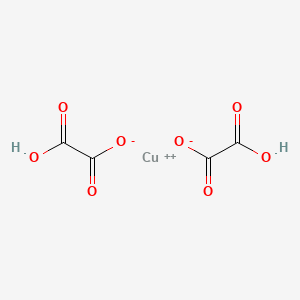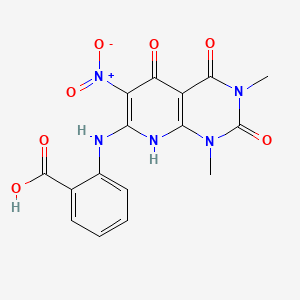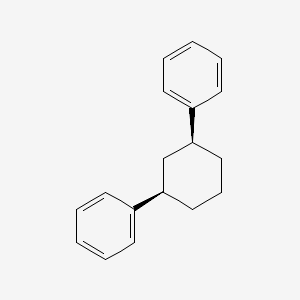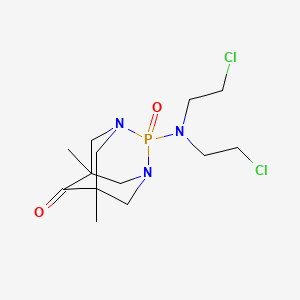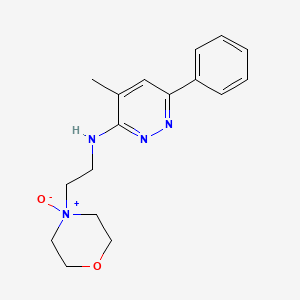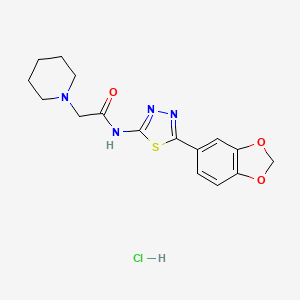
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxy group, a chloro group, and a methylsulfamoyl group attached to a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate precursor.
Attachment of the Pyrrolidine Ring to the Benzamide Core: The pyrrolidine ring is then attached to the benzamide core through a nucleophilic substitution reaction.
Introduction of the Methoxy and Chloro Groups: The methoxy and chloro groups are introduced through electrophilic aromatic substitution reactions.
Addition of the Methylsulfamoyl Group: The methylsulfamoyl group is added through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Used for large-scale production to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzamides.
Applications De Recherche Scientifique
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to a cascade of intracellular events.
Inhibiting Enzymes: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Modulating Signal Transduction Pathways: Affecting signal transduction pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide can be compared with similar compounds such as:
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulfamoyl)benzamide: Similar structure but lacks the chloro group.
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-(sulfamoyl)benzamide: Similar structure but lacks the methyl group on the sulfamoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
90763-32-9 |
|---|---|
Formule moléculaire |
C16H25ClN4O4S |
Poids moléculaire |
404.9 g/mol |
Nom IUPAC |
4-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoylamino)benzamide |
InChI |
InChI=1S/C16H25ClN4O4S/c1-4-21-7-5-6-11(21)10-19-16(22)12-8-14(20-26(23,24)18-2)13(17)9-15(12)25-3/h8-9,11,18,20H,4-7,10H2,1-3H3,(H,19,22) |
Clé InChI |
CKDUSCMRQBOGHY-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)Cl)NS(=O)(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)
